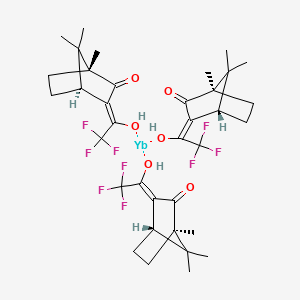
(E)-imino(tributylstannylimino)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidotributyltin(IV) is an organotin compound with the chemical formula C12H27N3Sn . It is a colorless to light yellow liquid or white solid, depending on its state. This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of tetrazoles, which are important intermediates in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azidotributyltin(IV) is typically synthesized through a salt metathesis reaction involving tributyltin chloride and sodium azide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 8°C) to ensure the stability of the azide group .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to prevent the decomposition of the azide group and ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Azidotributyltin(IV) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: It is used in 1,3-dipolar cycloaddition reactions to form tetrazoles.
Common Reagents and Conditions
Reagents: Sodium azide, tributyltin chloride, dichloromethane.
Conditions: Low temperatures (around 8°C), inert atmosphere to prevent oxidation.
Major Products
Aplicaciones Científicas De Investigación
Azidotributyltin(IV) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of azidotributyltin(IV) involves its ability to participate in cycloaddition reactions, forming stable tetrazole rings. These tetrazole rings can then interact with biological targets, such as angiotensin II receptors, to exert their effects. The azide group in azidotributyltin(IV) is highly reactive, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Azidotrimethyltin(IV): Similar in structure but with methyl groups instead of butyl groups.
Azidotrimethylsilane: Contains silicon instead of tin.
Tributyltin chloride: Precursor in the synthesis of azidotributyltin(IV)
Uniqueness
Azidotributyltin(IV) is unique due to its combination of the azide group with the tributyltin moiety, providing both high reactivity and stability. This makes it particularly useful in the synthesis of tetrazoles, which are not as easily synthesized using other reagents .
Propiedades
Fórmula molecular |
C12H28N3Sn+ |
|---|---|
Peso molecular |
333.08 g/mol |
Nombre IUPAC |
imino(tributylstannylimino)azanium |
InChI |
InChI=1S/3C4H9.HN3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H;/q;;;;+1 |
Clave InChI |
YBEKTUVUAQINCU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)N=[N+]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)





